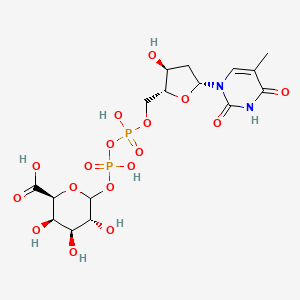

dTDP-D-galacturonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O17P2 |

|---|---|

Molecular Weight |

578.3 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H24N2O17P2/c1-5-3-18(16(26)17-13(5)23)8-2-6(19)7(32-8)4-31-36(27,28)35-37(29,30)34-15-11(22)9(20)10(21)12(33-15)14(24)25/h3,6-12,15,19-22H,2,4H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,17,23,26)/t6-,7+,8+,9-,10+,11+,12-,15?/m0/s1 |

InChI Key |

WNUWWHMCMPDGLG-PCKFEYPISA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Biosynthesis and Metabolic Pathways of Dtdp D Galacturonic Acid

Precursor Metabolism and Initial Activation Steps

The journey to complex nucleotide sugars begins with simple, phosphorylated monosaccharides derived from central carbon metabolism. The initial steps involve the activation of these precursors with a nucleoside triphosphate, a recurring theme in the biosynthesis of these vital molecules.

The enzyme responsible for the synthesis of dTDP-D-glucose is glucose-1-phosphate thymidylyltransferase (EC 2.7.7.24), commonly known as RmlA. proteopedia.orgfrontiersin.org RmlA catalyzes the condensation of dTTP and α-D-glucose-1-phosphate to form dTDP-D-glucose. nih.govproteopedia.org This enzyme is the first in the four-step Rml pathway for dTDP-L-rhamnose biosynthesis, a critical component of the cell wall in many pathogenic bacteria. nih.govoup.com Consequently, RmlA is a key control point for the flux of metabolites into this pathway and is often subject to allosteric regulation by the final product, dTDP-L-rhamnose. nih.govresearchgate.net The reaction requires a divalent metal ion, typically Mg²⁺, as a cofactor. uniprot.org Structural and kinetic analyses of RmlA from various organisms, including Escherichia coli and Pseudomonas aeruginosa, suggest that the enzyme follows a sequential ordered Bi-Bi catalytic mechanism. nih.govresearchgate.netebi.ac.uk

Table 1: Characteristics of Glucose-1-Phosphate Thymidylyltransferase (RmlA)

| Property | Finding | Source Organism | Citation |

|---|---|---|---|

| Enzyme Name | Glucose-1-phosphate thymidylyltransferase (dTDP-glucose pyrophosphorylase) | - | uniprot.org |

| EC Number | 2.7.7.24 | - | nih.govuniprot.org |

| Reaction | dTTP + α-D-glucose 1-phosphate ⇌ dTDP-α-D-glucose + diphosphate (B83284) | Mycolicibacterium smegmatis | uniprot.org |

| Cofactor | Mg²⁺ | Mycolicibacterium smegmatis | uniprot.org |

| Structure | Homotetramer | Pseudomonas aeruginosa | nih.gov |

| Mechanism | Sequential ordered Bi-Bi | Escherichia coli | researchgate.netebi.ac.uk |

| Regulation | Inhibited by dTDP-L-rhamnose (feedback inhibition) | Bacteria | nih.govresearchgate.net |

Derivation from Common dTDP-Sugar Intermediates

The product of the RmlA reaction, dTDP-D-glucose, serves as a crucial branch-point intermediate. oup.comresearchgate.net From this compound, metabolic pathways diverge to produce a wide variety of structurally diverse dTDP-activated sugars, which are then incorporated into secondary metabolites and cell surface polysaccharides.

One of the most common modifications of dTDP-D-glucose is its conversion to dTDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by dTDP-D-glucose 4,6-dehydratase (EC 4.2.1.46), the second enzyme of the dTDP-L-rhamnose pathway, known as RmlB. oup.comfrontiersin.orgresearchgate.net The RmlB-catalyzed reaction is a complex process involving oxidation, dehydration, and reduction, and it requires NAD⁺ as a tightly bound cofactor. oup.comresearchgate.netkoreascience.kr The enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a highly conserved Tyr-X-X-X-Lys catalytic couple. nih.govresearchgate.net This intermediate, dTDP-4-keto-6-deoxy-D-glucose, is essential for the formation of 6-deoxysugars and is a precursor for many unusual sugars found in antibiotics. researchgate.netoup.com

Table 2: Characteristics of dTDP-D-Glucose 4,6-Dehydratase (RmlB)

| Property | Finding | Source Organism | Citation |

|---|---|---|---|

| Enzyme Name | dTDP-D-glucose 4,6-dehydratase | - | frontiersin.orgresearchgate.net |

| EC Number | 4.2.1.46 | - | frontiersin.orgnih.gov |

| Reaction | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose + H₂O | Saccharothrix syringae | frontiersin.org |

| Cofactor | NAD⁺ | Streptomyces antibioticus | researchgate.net |

| Structure | Homodimer | Salmonella enterica | nih.gov |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | Salmonella enterica | nih.gov |

| Catalytic Residues | Conserved Tyr and Lys residues | Salmonella enterica | nih.gov |

While the formation of dTDP-4-keto-6-deoxy-D-glucose is a key step toward 6-deoxy sugars, the biosynthetic route to dTDP-D-galacturonic acid diverges from the common intermediate dTDP-D-glucose via a different enzymatic transformation. Instead of dehydration, the pathway involves oxidation and epimerization. This is analogous to the well-characterized pathway for UDP-D-galacturonic acid synthesis in plants and bacteria. nih.govnih.govnih.gov

The proposed pathway is a two-step process:

Oxidation: dTDP-D-glucose is oxidized at the C-6 position by a dehydrogenase to form dTDP-D-glucuronic acid. An enzyme annotated as dTDP-alpha-D-glucose dehydrogenase (EC 1.1.1.-) is listed in the KEGG database, which would catalyze this exact conversion. genome.jp

Epimerization: The resulting dTDP-D-glucuronic acid is then subjected to C-4 epimerization to yield dTDP-D-galacturonic acid. This reaction is catalyzed by a 4-epimerase.

Studies on Bacillus cereus have characterized a UDP-glucose 6-dehydrogenase and a UDP-glucuronic acid 4-epimerase. nih.gov Notably, these enzymes were found to be capable of utilizing the corresponding TDP-sugar substrates, although with lower catalytic efficiency. nih.gov This demonstrates the biochemical plausibility of this pathway and suggests that in some organisms, enzymes with broader substrate specificity may be responsible for the synthesis of dTDP-D-galacturonic acid. Another potential, though less direct, route involves the enzyme dTDP-galactose 6-dehydrogenase (EC 1.1.1.186), which catalyzes the oxidation of dTDP-D-galactose to dTDP-D-galacturonic acid. wikipedia.org

Enzymatic Characterization and Mechanistic Elucidation of Biosynthetic Enzymes

The enzymes that constitute the biosynthetic pathway to dTDP-sugars have been the subject of extensive biochemical and structural investigation, particularly those involved in the ubiquitous dTDP-L-rhamnose pathway.

The initial enzyme, RmlA , has been characterized from numerous bacterial sources. The enzyme from Pseudomonas aeruginosa is a homotetramer, with each monomer comprising three distinct subdomains. nih.gov Kinetic analyses have firmly established a sequential ordered Bi-Bi mechanism for RmlA from E. coli, where dTTP binds first, followed by G1P. researchgate.netebi.ac.uk

RmlB , the 4,6-dehydratase, is one of the best-studied members of the SDR enzyme superfamily. Structural studies of RmlB from Salmonella enterica have provided detailed snapshots of the active site with its NAD⁺ cofactor. nih.gov The mechanism involves an initial oxidation of the C-4 hydroxyl group by NAD⁺, facilitated by a catalytic tyrosine residue acting as a general base. This is followed by the elimination of water from C-5 and C-6, and a final reduction at C-6 by the newly formed NADH, which occurs on the opposite face of the sugar ring. researchgate.netkoreascience.kr

Characterization of the enzymes specific to the uronic acid branch is less complete for the dTDP-pathway compared to the UDP-pathway. However, data from analogous enzymes provide significant insight. The UDP-glucuronic acid 4-epimerase (GlaKP) from Klebsiella pneumoniae exists as a dimer and has a Kₘ for UDP-glucuronic acid of 13.0 μM. nih.gov The enzyme from Arabidopsis (AtUGlcAE1) shows an equilibrium constant of approximately 1.9, favoring the formation of UDP-D-galacturonic acid. nih.gov The dehydrogenase from Bacillus cereus that converts UDP-glucose to UDP-glucuronic acid was also shown to convert TDP-glucose to TDP-glucuronic acid, confirming its potential role in a dTDP-uronic acid pathway. nih.gov

Table 3: Characterization of Uronic Acid Biosynthetic Enzymes (UDP-pathway analogs)

| Enzyme | Source Organism | Substrate | Kₘ | Optimal pH | Key Findings | Citation |

|---|---|---|---|---|---|---|

| UDP-Galacturonic Acid C4-Epimerase (GlaKP) | Klebsiella pneumoniae | UDP-glucuronic acid | 13.0 μM | - | Dimer; equilibrium favors UDP-galacturonic acid (1.4:1) | nih.gov |

| UDP-Glucuronic Acid 4-Epimerase (AtUGlcAE1) | Arabidopsis thaliana | UDP-glucuronic acid | 720 μM | 7.5 | Equilibrium constant of ~1.9; inhibited by UDP-Xylose | nih.gov |

| UDP-glucose 6-dehydrogenase (BcUGDH) | Bacillus cereus | UDP-glucose | 250 μM | - | Can utilize TDP-glucose as a substrate | nih.gov |

| D-galacturonic acid reductase | Euglena gracilis | D-galacturonic acid | 3.79 mM | 7.2 | Utilizes NADPH; monomer of 38-39 kDa | nih.gov |

Catalytic Mechanisms of Key Enzymes in the dTDP-D-Galacturonic Acid Pathway

The biosynthesis of dTDP-D-galacturonic acid from the precursor dTDP-D-glucose involves a series of enzymatic steps. While the direct pathway to dTDP-D-galacturonic acid is less commonly detailed than its UDP-linked counterpart, the enzymatic reactions can be inferred from characterized enzymes that act on similar substrates. The key transformations involve dehydration and epimerization.

The initial step is catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB), an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.net The catalytic mechanism proceeds through a series of proposed steps:

Oxidation at C4, where the tightly bound NAD+ cofactor accepts a hydride from the C4 hydroxyl group of the glucose moiety. researchgate.net

Proton abstraction from C5 by a catalytic base in the active site (e.g., a glutamate (B1630785) residue). researchgate.net

Elimination of water from C5 and C6, resulting in a 4-keto-5,6-glucosene intermediate. researchgate.net

Finally, a hydride is transferred from the newly formed NADH back to C6 of the sugar ring, yielding the product dTDP-4-keto-6-deoxy-D-glucose and regenerating the NAD+ cofactor. researchgate.net

The subsequent steps to form dTDP-D-galacturonic acid would require the action of enzymes analogous to those in the UDP-galacturonic acid pathway, namely a dehydrogenase to oxidize the C6 methyl group to a carboxylic acid and a 4-epimerase. In some bacteria, such as Bacillus cereus, a UDP-glucose 6-dehydrogenase (UGlcDH) has been shown to convert UDP-glucose to UDP-glucuronic acid, and this enzyme can also utilize TDP-glucose, though less efficiently. nih.gov This is followed by a UDP-glucuronic acid 4-epimerase (UGlcAE) that interconverts UDP-glucuronic acid and UDP-galacturonic acid. nih.gov This epimerase was also found to act on TDP-glucuronic acid. nih.gov

The epimerization mechanism, typical for SDR family epimerases, involves the oxidation of the C4-hydroxyl group by NAD+ to form a 4-keto intermediate. ugent.be This removes the chiral center at C4, allowing for rotation around the C3-C4 bond. A subsequent stereospecific reduction by NADH from the opposite face of the sugar ring results in the inversion of the stereochemistry at C4, yielding the galacturonic acid configuration. ugent.benih.gov These epimerases contain conserved catalytic motifs, including a GxxGxxG sequence for NAD+ binding and a catalytic triad (B1167595) often consisting of Ser/Thr-Tyr-Lys. nih.gov

Substrate Specificity and Enzyme Promiscuity in dTDP-Sugar Biotransformations

Enzymes in nucleotide sugar pathways often exhibit a degree of substrate promiscuity, which has been observed in the context of dTDP-sugar metabolism. This flexibility allows organisms to synthesize a diverse array of sugars from a limited set of enzymes.

dTDP-D-glucose 4,6-dehydratase (RmlB) from E. coli has been shown to accept substrates other than its native dTDP-glucose. For instance, it can process dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, converting them into their respective 6-deoxy-4-keto products. nih.gov This demonstrates that modifications at the C3 position of the glucose moiety are tolerated.

In Bacillus cereus, the enzymes involved in uronic acid synthesis also display notable promiscuity. The UDP-glucose 6-dehydrogenase (BcUGlcDH) can utilize TDP-glucose as a substrate in addition to its preferred UDP-glucose, leading to the formation of TDP-glucuronic acid. nih.gov Similarly, the subsequent enzyme, UDP-glucuronic acid 4-epimerase (BcUGlcAE), is capable of converting TDP-glucuronic acid to TDP-D-galacturonic acid. nih.gov However, the catalytic efficiency for the TDP-linked substrates is lower than for the UDP-linked ones. nih.gov

This promiscuity is a key feature that can be exploited for the chemoenzymatic synthesis of rare or modified sugars. nih.govresearchgate.net The ability of these enzymes to act on different nucleotide carriers (UDP vs. dTDP) highlights a relaxed specificity regarding the nucleobase portion of the substrate, while maintaining high specificity for the sugar and the reaction type. nih.gov

| Enzyme | Substrate | Apparent Km (µM) | kcat/Km (mM-1s-1) |

|---|---|---|---|

| BcUGlcDH | UDP-Glc | N/A | 7.1 |

| TDP-Glc | 2067 | 0.31 | |

| BcUGlcAE | UDP-GlcA | 120 | 26 |

| TDP-GlcA | 180 | 12 |

Investigations into Cofactor Requirements and Allosteric Regulation

The catalytic activities of enzymes in the dTDP-D-galacturonic acid pathway are critically dependent on specific cofactors and can be modulated by allosteric regulators, ensuring that the synthesis of nucleotide sugars is aligned with the metabolic state of the cell. molecularcloud.orgnih.gov

Cofactor Requirements: The vast majority of enzymes involved, particularly the dehydrogenases and epimerases, are members of the SDR superfamily and have an absolute requirement for NAD+ as a cofactor. researchgate.netugent.be

In contrast, UDP-glucose 6-dehydrogenase , which performs a net oxidation, consumes two molecules of NAD+ per molecule of UDP-glucose converted to UDP-glucuronic acid. nih.gov Studies on the B. cereus enzyme confirmed that NADP+ could not substitute for NAD+. nih.gov

The activity of some related enzymes, like glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the first step in dTDP-L-rhamnose synthesis, is dependent on divalent cations like Mg2+. frontiersin.org

Allosteric Regulation: Allosteric regulation is a common mechanism for controlling metabolic pathways by allowing the final product to inhibit an early enzymatic step (feedback inhibition). nih.govlibretexts.org This prevents the unnecessary accumulation of intermediates.

In many nucleotide sugar pathways, the final products act as allosteric inhibitors of upstream enzymes. libretexts.orgsolubilityofthings.com For example, in the biosynthesis of pectin (B1162225) precursors in plants, the UDP-glucuronic acid 4-epimerase from Arabidopsis is not inhibited by its substrate or product but is inhibited by other nucleotide sugars like UDP-Xylose and UDP-Arabinose, suggesting regulatory crosstalk between different branches of cell wall polysaccharide synthesis. nih.gov

While specific allosteric regulators for the dTDP-D-galacturonic acid pathway are not extensively documented, it is a general principle of nucleotide sugar metabolism. molecularcloud.orgnih.gov The enzymes are often regulated by the concentrations of their substrates and products, reflecting the cellular need for specific building blocks. solubilityofthings.com For instance, ADP-glucose pyrophosphorylase, a key regulatory enzyme in bacterial glycogen (B147801) synthesis, is allosterically activated by metabolites signaling high energy levels and inhibited by those signaling low energy. nih.gov This type of regulation ensures that the energy-intensive synthesis of nucleotide sugars is tightly controlled. nih.gov

Biological Roles and Functional Significance of Dtdp D Galacturonic Acid

Contribution to Bacterial Glycoconjugate Architecture

The structural integrity and surface characteristics of bacterial cells are largely determined by a diverse array of glycoconjugates. dTDP-D-galacturonic acid contributes to this architectural complexity by providing the D-galacturonic acid monosaccharide for the assembly of key cell surface polysaccharides.

Assembly of Bacterial Cell Wall Polysaccharides

The bacterial cell wall is a dynamic and complex structure that provides shape, protection, and a platform for interaction with the external environment. D-galacturonic acid, incorporated from its dTDP-activated form, is a constituent of important cell wall polysaccharides, including exopolysaccharides and the O-antigen of lipopolysaccharides.

Exopolysaccharides are high-molecular-weight polymers secreted by bacteria that form a protective layer known as a capsule or slime layer. These polymers are involved in adhesion, biofilm formation, and evasion of the host immune system. The inclusion of acidic sugars like D-galacturonic acid can confer a negative charge to the EPS, influencing its physical properties and biological interactions.

While the UDP-sugar pathway is more commonly cited, research on Bacillus cereus has demonstrated the enzymatic machinery capable of producing dTDP-D-galacturonic acid. The UDP-glucose 6-dehydrogenase (UGlcDH) and UDP-GlcA 4-epimerase (UGlcAE) from this bacterium can utilize TDP-glucose and TDP-D-glucuronic acid as substrates to synthesize dTDP-D-galacturonic acid, although with lower catalytic efficiency compared to their UDP-linked substrates. This finding suggests a potential, albeit less common, pathway for the synthesis of D-galacturonic acid-containing exopolysaccharides in certain bacteria. For instance, the exopolysaccharide of the cyanobacterium Scytonema sp. has been shown to be an acidic α-D-galacturono-β-D-glucan, highlighting the integration of galacturonic acid into these extracellular structures.

| Bacterial Component | Organism | Monosaccharide Component | Reference |

| Exopolysaccharide | Scytonema sp. | D-galacturonic acid | nih.gov |

| Biofilm EPS | Bacillus cereus | Glucuronic acid and Galacturonic acid | nih.gov |

Lipopolysaccharide is a major component of the outer membrane of Gram-negative bacteria, and its outermost region, the O-antigen, is a highly variable polysaccharide chain that contributes to the serological diversity of bacterial strains. The O-antigen plays a critical role in the interaction with the host immune system and bacteriophages.

The presence of D-galacturonic acid in the O-antigen of several pathogenic bacteria underscores its importance in virulence. For example, the O-antigen of Escherichia coli O110 contains an amide of D-galacturonic acid. Similarly, the O-specific polysaccharide of Proteus mirabilis O13 includes an amide of D-galacturonic acid with a lysine (B10760008) derivative. While the direct precursor for these is often presumed to be UDP-D-galacturonic acid, the confirmed biosynthesis of dTDP-D-galacturonic acid in bacteria like Bacillus cereus opens the possibility of this nucleotide sugar being the donor in some species. The biosynthesis of other dTDP-sugars, such as dTDP-L-rhamnose, is a well-established pathway for O-antigen synthesis, lending credence to the potential involvement of other dTDP-linked sugars.

| O-Antigen Component | Bacterial Species | Key Structural Feature |

| O-Polysaccharide | Escherichia coli O110 | Contains an amide of D-galacturonic acid with D-allothreonine |

| O-Specific Polysaccharide | Proteus mirabilis O13 | Contains an amide of D-galacturonic acid with N(epsilon)-(1-carboxyethyl)lysine |

Glycosylation of Bacterial Natural Products

Glycosylation, the enzymatic attachment of sugars to organic molecules, is a common modification of bacterial natural products, including many antibiotics and other secondary metabolites. This process can significantly alter the bioactivity, stability, and solubility of the parent compound.

The attachment of sugar moieties to aglycones is a key strategy employed by bacteria to diversify their secondary metabolites. A comprehensive review of glycosylated bacterial natural products has identified β-D-galacturonic acid as one of the sugar moieties found in these compounds. The activated sugar donor for this transfer is a nucleotide sugar, and while UDP-D-galacturonic acid is a common precursor, the existence of the dTDP-D-galacturonic acid biosynthesis pathway suggests it as an alternative donor in some organisms.

The glycosylation of antibiotics can be crucial for their mechanism of action. For instance, in some glycopeptide antibiotics, the sugar residues are essential for binding to the target and exerting their antibacterial effect. The specific nature of the sugar, such as the presence of a carboxylic acid group in D-galacturonic acid, can introduce new interaction points with the target molecule.

The addition of a charged sugar like D-galacturonic acid to a natural product can have a profound impact on its pharmacological properties. The negative charge can influence the molecule's ability to cross cell membranes and interact with charged residues in its biological target. In the context of antibiotics, this can affect the drug's spectrum of activity and potency. For example, the glycosylation of anthracycline antitumor agents with glucuronic acid or galactose has been shown to modulate their cytotoxicity. While direct evidence for dTDP-D-galacturonic acid in this role is still emerging, the presence of galacturonic acid-containing natural products points to the importance of this glycosidic modification. The enzymatic machinery that transfers D-galacturonic acid onto these molecules would rely on an activated sugar donor, for which dTDP-D-galacturonic acid is a candidate.

Involvement in Bacterial Pathogenesis and Host-Microbe Interactions

The availability and metabolism of D-galacturonic acid, derived from dietary pectin (B1162225), are critical factors in the interplay between enteric pathogens, the host, and the resident gut microbiota. Pathogens have evolved sophisticated systems to sense and utilize this sugar acid not only as a nutrient source but also as an environmental cue to regulate virulence.

In certain enteric pathogens, such as enterohaemorrhagic E. coli (EHEC) and its murine model equivalent, Citrobacter rodentium, D-galacturonic acid directly modulates virulence through the GntR-family transcriptional regulator, ExuR. nih.gov The ExuR regulon controls both the metabolic pathways for hexuronate utilization and the expression of critical virulence factors. nih.govresearchgate.net

Research findings indicate a dual role for D-galacturonic acid in pathogenesis:

Nutrient for Initial Colonization: In the early stages of infection, the pathogen utilizes diet-derived D-galacturonic acid as a carbon source to gain a foothold and expand its population within the competitive gut environment.

Signal for Virulence Activation: As infection progresses and environmental conditions shift, the ExuR regulator, in response to D-galacturonic acid concentrations, activates the expression of genes within the Locus of Enterocyte Effacement (LEE). The LEE pathogenicity island encodes a type III secretion system (T3SS), a molecular syringe essential for injecting effector proteins into host intestinal epithelial cells. This process leads to the formation of characteristic "attaching and effacing" (A/E) lesions, a mechanism of intimate bacterial adhesion that is a hallmark of infection by these pathogens. nih.gov

This regulatory link demonstrates that pathogens can interpret dietary components to precisely time the expression of energetically costly virulence and adhesion mechanisms.

Bacterial capsules and the O-antigen portion of lipopolysaccharide (LPS) are crucial surface structures that mediate immune evasion. nih.govwikipedia.org These polysaccharides form a physical barrier that can mask underlying antigenic proteins and receptors, thereby protecting the bacterium from phagocytosis and complement-mediated lysis. nih.govwikipedia.org D-galacturonic acid is a known constituent of these protective layers in several pathogenic bacteria.

Capsule Stabilization: In Klebsiella pneumoniae, a significant nosocomial pathogen, the retention of the thick polysaccharide capsule is a primary virulence factor. The capsule is stabilized through interactions with the underlying LPS. The core region of this LPS contains D-galacturonic acid, which is believed to play a role in the ionic interactions that anchor the capsule to the cell surface, thus ensuring the integrity of this key immune-evasive shield. nih.gov

O-Antigen Modification: The O-antigens of Gram-negative bacteria are highly variable, and this diversity helps bacteria evade the host adaptive immune response. blogspot.com In some species, such as Proteus mirabilis, the repeating units of the O-polysaccharide can be modified with amides of D-galacturonic acid, for instance, with L-alanine. researchgate.net Such modifications alter the chemical properties of the bacterial surface, contributing to serotype specificity and potentially influencing interactions with host immune components.

While D-galacturonic acid itself is not directly immunomodulatory in this context, its incorporation into these larger surface structures is integral to their function in cloaking the bacterium from the host's immune system. nih.gov

Successful microbial colonization is a prerequisite for the establishment of stable, long-term infections and the formation of biofilms. As detailed previously, D-galacturonic acid acts as a critical nutrient and signal that enables initial colonization of the gut by pathogens like EHEC. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection and facilitates persistence. mdpi.com

Although direct studies linking D-galacturonic acid to the EPS matrix of specific pathogens are limited, its role in the foundational stages of infection is clear. By promoting initial growth and adherence through the ExuR regulon, D-galacturonic acid utilization enables the establishment of a critical mass of bacteria, a necessary step before the maturation of a biofilm community. The regulation of colonization and virulence by this dietary sugar is thus an upstream event that profoundly influences the bacterium's ability to persist and potentially form a biofilm within the host. nih.gov

Intersections with D-Galacturonic Acid Metabolism in Diverse Organisms

D-galacturonic acid is one of the most abundant sugar acids in nature, primarily locked within the complex pectic polysaccharides of plant cell walls. nih.govwikipedia.org Microorganisms that inhabit plant-rich environments have evolved diverse and efficient metabolic pathways to degrade these polymers and utilize the resulting D-galacturonic acid as a carbon and energy source.

Pectin is a major structural heteropolysaccharide in the primary cell walls of terrestrial plants, providing flexibility and controlling cell-cell adhesion. frontiersin.org D-galacturonic acid is the principal monosaccharide component, accounting for approximately 70% of pectin's mass. frontiersin.org It is organized into several distinct polysaccharide domains, with the two most prominent being Homogalacturonan and Rhamnogalacturonan I.

| Polysaccharide Domain | Backbone Structure | Key Characteristics |

| Homogalacturonan (HG) | Linear chain of α-(1→4)-linked D-galacturonic acid residues. | The most abundant pectic polysaccharide (~65% of pectin). Carboxyl groups can be methyl-esterified, affecting the polymer's properties. Often referred to as the "smooth" region of pectin. |

| Rhamnogalacturonan I (RG-I) | Repeating disaccharide unit: [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]n. | The rhamnose residues serve as attachment points for neutral sugar side chains (e.g., arabinans, galactans). Often referred to as the "hairy" region of pectin. |

This table summarizes the primary structures of the two major pectic polysaccharides composed of D-galacturonic acid.

Microorganisms employ several distinct pathways to catabolize D-galacturonic acid. The specific pathway utilized depends on the organism (prokaryote vs. eukaryote) and its metabolic capabilities.

Prokaryotic Isomerase Pathway: Found in bacteria like E. coli, this pathway involves an initial isomerization of D-galacturonic acid. It is a redox-neutral conversion that ultimately yields two molecules of pyruvate (B1213749) with a net gain of one ATP molecule. frontiersin.org

Prokaryotic Oxidative Pathway: Utilized by some bacteria, this pathway converts D-galacturonic acid to α-ketoglutarate and CO2. Unlike the isomerase route, this pathway involves redox reactions that reduce NAD(P)+ to NAD(P)H. frontiersin.org

Fungal Reductive Pathway: Eukaryotic microorganisms like filamentous fungi use a reductive pathway. The first step involves the reduction of D-galacturonic acid to L-galactonate by a reductase enzyme. The pathway proceeds to yield pyruvate and glycerol (B35011) and requires the input of NAD(P)H. nih.govresearchgate.net

The table below provides a comparative overview of these primary catabolic routes.

| Pathway Name | Organism Type | Key Intermediate(s) | End Product(s) | Redox Cofactor Balance |

| Isomerase Pathway | Prokaryotes (e.g., E. coli) | D-tagaturonate, D-altronate | 2 Pyruvate | Neutral |

| Oxidative Pathway | Prokaryotes (e.g., Pseudomonas) | L-altronate, 2-keto-3-deoxy-D-gluconate | α-ketoglutarate, CO2 | Net NAD(P)H production |

| Fungal Reductive Pathway | Eukaryotes (e.g., Aspergillus niger) | L-galactonate, 2-keto-3-deoxy-L-galactonate | Pyruvate, Glycerol | Net NAD(P)H consumption |

This interactive data table compares the key features of the major microbial pathways for D-galacturonic acid catabolism.

Genetic Basis and Regulatory Networks Governing Dtdp D Galacturonic Acid Metabolism

Genomic Organization of Biosynthetic Gene Clusters

Dedicated biosynthetic gene clusters specifically for dTDP-D-galacturonic acid have not been extensively characterized. However, evidence from Bacillus cereus suggests that the enzymes responsible for its formation can be part of an operon primarily associated with UDP-sugar metabolism. In this bacterium, the genes encoding a UDP-glucose 6-dehydrogenase (UGlcDH) and a UDP-glucuronic acid 4-epimerase (UGlcAE) are located in a putative operon. These enzymes have been shown to utilize TDP-sugars as substrates, albeit with lower efficiency than their UDP-counterparts. nih.gov

The pathway to dTDP-D-galacturonic acid in Bacillus cereus is thought to proceed via two key enzymatic steps. First, dTDP-glucose is oxidized to dTDP-D-glucuronic acid by the UGlcDH enzyme. Subsequently, the UGlcAE enzyme epimerizes dTDP-D-glucuronic acid to dTDP-D-galacturonic acid. The formation of dTDP-D-galacturonic acid has been confirmed through 1H-NMR and MALDI-TOF analysis of the reaction products. nih.gov

The genomic arrangement of these genes in Bacillus cereus and other related species often includes a glycosyltransferase, suggesting a functional linkage between the synthesis of the nucleotide sugar and its subsequent use in glycan assembly.

Table 1: Putative Gene Cluster for dTDP-D-Galacturonic Acid Biosynthesis in Bacillus cereus

| Gene Locus | Protein Product | Putative Function in dTDP-D-Galacturonic Acid Metabolism |

|---|---|---|

| Bcer98_2076 | UDP-glucose 6-dehydrogenase (UGlcDH) | Oxidation of dTDP-glucose to dTDP-D-glucuronic acid |

| Bcer98_2077 | UDP-glucuronic acid 4-epimerase (UGlcAE) | Epimerization of dTDP-D-glucuronic acid to dTDP-D-galacturonic acid |

| Bcer98_2078 | Glycosyltransferase | Potential transfer of D-galacturonic acid to a glycan acceptor |

Transcriptional and Post-Translational Control of Gene Expression

The specific regulatory mechanisms governing the expression of genes involved in dTDP-D-galacturonic acid metabolism are not well understood. However, general principles of nucleotide sugar biosynthesis regulation can be inferred. In many bacteria, the genes for the biosynthesis of exopolysaccharides (EPS), which are assembled from nucleotide sugar precursors, are organized in eps gene clusters. mdpi.com The expression of these clusters is often tightly regulated at the transcriptional level.

For instance, in some lactic acid bacteria, the expression of eps genes is growth-phase dependent, with some regulatory genes being expressed early in the growth phase, followed by the expression of genes for precursor biosynthesis and polymerization. mdpi.com The availability of carbon sources is also a key regulator of eps gene expression and subsequent EPS production. mdpi.com

At the post-translational level, the activity of enzymes in nucleotide sugar pathways can be modulated by feedback inhibition. The final products of a pathway can allosterically inhibit key enzymes, thus controlling the metabolic flux. For example, in the biosynthesis of dTDP-L-rhamnose, a common component of bacterial polysaccharides, the enzyme glucose-1-phosphate thymidylyltransferase can be subject to feedback regulation. While direct evidence for dTDP-D-galacturonic acid is lacking, it is plausible that its biosynthesis is similarly controlled to prevent the unnecessary expenditure of energy and resources.

Comparative Genomics of dTDP-Sugar Pathways Across Microbial Species

Comparative genomic analyses reveal that the organization of genes for dTDP-sugar biosynthesis can vary significantly among different microbial species. In the context of dTDP-D-galacturonic acid, the promiscuous nature of the Bacillus cereus UGlcDH and UGlcAE enzymes suggests that other bacteria with homologous genes may also have the latent ability to produce this nucleotide sugar.

Homologs of the Bacillus cereus genes are found in other Bacillus species, such as Bacillus subtilis and Bacillus weihenstephanensis, often in a similar genomic context. However, this operon structure is not universally conserved across all Bacillaceae.

More broadly, the biosynthesis of dTDP-sugars is widespread in bacteria and is crucial for the production of various secondary metabolites and cell surface structures. The gene clusters for these pathways often show a modular organization, with genes for precursor synthesis, sugar modification, and glycosyltransfer located together. For example, in Streptomyces tenebrarius, a gene cluster involved in the biosynthesis of aminoglycoside antibiotics contains a gene for dTDP-glucose-4,6-dehydratase, a key enzyme in many dTDP-deoxysugar pathways. nih.gov

The diversity of these pathways across different bacterial lineages highlights the evolutionary plasticity of carbohydrate metabolism and the adaptation of bacteria to different ecological niches.

Table 2: Comparative Presence of Key Enzyme Homologs for Potential dTDP-D-Galacturonic Acid Synthesis

| Bacterial Species | UGlcDH Homolog | UGlcAE Homolog | Genomic Context |

|---|---|---|---|

| Bacillus cereus | Present | Present | Co-localized in a putative operon |

| Bacillus subtilis | Present | Present | Similar operon structure to B. cereus |

| Bacillus anthracis | Present | Present | Operon organization not conserved |

| Geobacillus sp. | Present | Present | Different genomic neighborhood |

Structural Biology of Enzymes Involved in Dtdp D Galacturonic Acid Metabolism

Characterization of Protein Folds and Active Site Architectures

The three-dimensional arrangement of a protein, or its fold, dictates its function. In the context of dTDP-D-galacturonic acid metabolism, glycosyltransferases and sugar-modifying enzymes exhibit specific folds that are optimized for their roles in polysaccharide biosynthesis.

Analysis of Glycosyltransferase (GT) Folds (e.g., GT-A, GT-B)

Glycosyltransferases (GTs) are a diverse group of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. uvic.ca Despite low sequence similarity, GTs often share one of a few conserved structural folds, with GT-A and GT-B being the most common for nucleotide-sugar-dependent enzymes. nih.govresearchgate.net

The GT-A fold is characterized by a single domain with a central, seven-stranded β-sheet flanked by α-helices. nih.gov This fold is often described as having two closely associated Rossmann-like domains. nih.gov A key feature of many GT-A fold enzymes is a DxD motif, which is crucial for coordinating a divalent metal ion, typically Mn2+, that in turn stabilizes the pyrophosphate group of the nucleotide sugar donor. biorxiv.orgelifesciences.org This metal-dependent mechanism is a hallmark of the majority of GT-A fold enzymes. biorxiv.org The N-terminal portion of the GT-A fold is primarily involved in binding the nucleotide sugar donor, while the C-terminal domain interacts with the acceptor substrate. nih.gov

The GT-B fold consists of two separate N-terminal and C-terminal Rossmann-like domains connected by a flexible linker. nih.govnih.gov The active site is located in a deep cleft between these two domains. uvic.canih.gov Unlike GT-A fold enzymes, many GT-B fold enzymes are metal-independent. mdpi.com They often utilize positively charged amino acid side chains or helix dipoles to facilitate the departure of the leaving group. researchgate.net A significant conformational change, an interdomain movement, has been observed in some GT-B enzymes upon substrate binding. nih.gov

| Fold Type | Key Structural Features | Metal Dependence | Catalytic Site Location |

| GT-A | Single domain with a central β-sheet flanked by α-helices; two abutting Rossmann-like domains. nih.govnih.gov | Often metal-dependent, frequently containing a DxD motif. biorxiv.orgelifesciences.org | Housed in a cleft between two domains. uvic.ca |

| GT-B | Two distinct Rossmann-like domains connected by a linker. nih.govnih.gov | Often metal-independent. mdpi.com | Located in a deep cleft between the N- and C-terminal domains. nih.gov |

Structural Insights into Sugar-Modifying Enzymes (e.g., SDR Superfamily)

Enzymes that modify the sugar moiety of nucleotide sugars, such as epimerases, dehydratases, and decarboxylases, often belong to the Short-chain Dehydrogenase/Reductase (SDR) superfamily. nih.govnih.gov These enzymes are critical for generating the diversity of sugar building blocks required for complex polysaccharide synthesis.

The active site of SDR enzymes often contains a conserved catalytic triad (B1167595) or tetrad of amino acids, such as Asn-Ser-Tyr-Lys, that facilitates hydride and proton transfer. researchgate.netd-nb.info For instance, in many SDR dehydratases, the active site is a cavity formed at the junction of the N- and C-termini. nih.gov The catalytic mechanism generally involves an initial oxidation at a specific carbon of the sugar ring, followed by other modifications like dehydration or decarboxylation. nih.govresearchgate.net For example, SDR-type decarboxylases that act on UDP-glucuronic acid first oxidize the C4-OH group, which then leads to the decarboxylation of the C6-carboxyl group. nih.govd-nb.info

Molecular Docking and Computational Modeling of Enzyme-Substrate Interactions

To understand the intricacies of how enzymes recognize and bind their specific substrates, such as dTDP-D-galacturonic acid, researchers employ molecular docking and computational modeling techniques. researchgate.net These methods provide valuable insights into the non-covalent interactions that govern enzyme-substrate complex formation and are crucial for elucidating catalytic mechanisms. researchgate.net

Molecular docking simulations can predict the preferred binding orientation of a substrate within an enzyme's active site. mdpi.com For example, modeling of dTDP-3-keto-6-deoxy-D-galactose within the active site of KijD10, a related dehydrogenase, implicated an aspartate residue (Asp182) as being important for substrate binding. nih.gov Similarly, in the N-formyltransferase WbtJ, which acts on a dTDP-sugar derivative, docking studies revealed that the thymine (B56734) ring of the substrate stacks between two aromatic residues, Phe103 and Tyr218. wiley.com

Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic movements of the enzyme-substrate complex over time. researchgate.net This can reveal conformational changes that occur upon substrate binding and during the catalytic cycle. For instance, MD simulations of UDP-xylose synthase showed that the D-glucuronyl ring of the substrate undergoes a significant distortion upon binding, which facilitates the subsequent catalytic steps. science.gov

Rational Design and Engineering of Enzyme Specificity and Catalytic Efficiency

The detailed structural and mechanistic knowledge gained from crystallographic and computational studies provides a foundation for the rational design and engineering of enzymes with altered or improved properties. nih.gov By making specific changes to the amino acid sequence, researchers can modify an enzyme's substrate specificity, catalytic efficiency, and even its stability. nih.govacs.org

One common strategy is to target residues within the active site that are involved in substrate recognition. For example, site-directed mutagenesis of a single amino acid in the substrate-binding pocket of the nucleotidylyltransferase Ep (L89T) significantly expanded its substrate repertoire to include several other ɑ-D-hexopyranosyl phosphates. pnas.org In another study, mutating key residues in plant UGTs led to improved donor substrate recognition. portlandpress.com

Rational design can also be used to alter the allosteric regulation of an enzyme. For instance, mutations in the allosteric site of the nucleotidyltransferase RmlA reduced feedback inhibition, leading to improved catalytic efficiency and expanded substrate tolerance. acs.org

Computational protein design (CPD) offers a powerful tool to predict mutations that will result in desired changes. grafiati.com This approach has been used to engineer multi-substrate enzyme specificity. grafiati.com While successful, the outcomes of such rational design approaches can sometimes be unexpected, highlighting the complexity of protein structure-function relationships. pnas.org

| Enzyme | Modification | Outcome |

| Nucleotidylyltransferase Ep | L89T mutation in the substrate-binding pocket. pnas.org | Expanded substrate specificity to include ɑ-D-allo-, ɑ-D-altro-, and ɑ-D-talopyranosyl phosphate (B84403). pnas.org |

| Nucleotidylyltransferase RmlA | Mutations in the allosteric site. acs.org | Reduced feedback inhibition and improved catalytic efficiency. acs.org |

| Plant UGTs | Mutations of key amino acids (P129 in 76D1; D374 in 76E2; K275 in 76E4). portlandpress.com | Improved donor substrate recognition compared to wildtype. portlandpress.com |

Advanced Research Methodologies for the Study of Dtdp D Galacturonic Acid

Chemoenzymatic and Enzymatic Synthesis Approaches

The controlled, cell-free synthesis of dTDP-D-galacturonic acid using purified or semi-purified enzymes offers a direct route to obtaining the pure compound for structural and functional studies. These approaches leverage the specificity of enzymes to overcome the challenges of traditional chemical synthesis, such as the need for extensive protecting group strategies and the difficulty in controlling stereochemistry.

The in vitro reconstruction of the dTDP-D-galacturonic acid biosynthesis pathway involves a multi-enzyme, one-pot reaction cascade. This approach mimics the natural biosynthetic route, starting from simple, readily available precursors. While a dedicated complete pathway for dTDP-D-galacturonic acid is not as commonly characterized as its UDP-linked counterpart, it can be assembled by combining enzymes from different sources that exhibit the required catalytic activities.

The proposed enzymatic pathway typically starts from dTDP-D-glucose, which itself can be synthesized from less expensive precursors like glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) or built up from deoxythymidine monophosphate (dTMP). nih.gov The key subsequent steps are:

Oxidation: A dehydrogenase enzyme catalyzes the NAD⁺-dependent oxidation of dTDP-D-glucose at the C6 position to form dTDP-D-glucuronic acid. genome.jpnih.gov

Epimerization: A 4-epimerase then converts dTDP-D-glucuronic acid into the final product, dTDP-D-galacturonic acid. nih.gov Research has shown that some UDP-sugar epimerases, such as the UDP-GlcA 4-epimerase from Bacillus cereus, can utilize TDP-sugar substrates, although with lower catalytic efficiency. nih.gov

The reconstruction of such pathways in vitro provides valuable insights into the kinetics and potential bottlenecks of the biosynthetic process. For instance, in vitro reconstitution of the related dTDP-L-daunosamine pathway identified the aminotransferase-catalyzed step as a major bottleneck. nih.gov

| Enzyme | EC Number | Function in Reconstructed Pathway | Example Source Organism |

| Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | Catalyzes the formation of dTDP-D-glucose from Glc-1-P and dTTP. | Saccharothrix syringae (RmlA) |

| dTDP-D-glucose dehydrogenase | 1.1.1.- | Oxidizes dTDP-D-glucose to dTDP-D-glucuronic acid, consuming NAD⁺. | Calicheamicin biosynthesis cluster (CalS8) |

| dTDP-D-glucuronic acid 4-epimerase | 5.1.3.6 (analogous) | Catalyzes the C4 epimerization of dTDP-D-glucuronic acid to dTDP-D-galacturonic acid. | Bacillus cereus (UGlcAE, shows activity with TDP-sugars) |

Table 1: Key Enzymes for the In Vitro Reconstruction of the dTDP-D-Galacturonic Acid Pathway.

To make in vitro synthesis a viable option for producing research-scale quantities of dTDP-D-galacturonic acid, the reaction system must be optimized for high yield. A critical aspect of this optimization is managing the consumption and regeneration of expensive cofactors, particularly the NAD⁺ required by the dehydrogenase. acs.org

Strategies for high-yield production include:

Cofactor Regeneration: Integrating a cofactor regeneration system is essential. For the NAD⁺-dependent oxidation step, a system that re-oxidizes the NADH produced back to NAD⁺ allows for a catalytic amount of the cofactor to be used. An example is the use of an NADH oxidase (NOX), which reduces NADH using molecular oxygen. acs.org

One-Pot Reactions: Combining all enzymes in a single reaction vessel simplifies the process and can pull the reaction equilibrium towards the final product by continuously consuming intermediates. One-pot, multi-enzyme systems have been successfully developed for the synthesis of other complex dTDP-sugars, such as dTDP-L-rhamnose, achieving yields as high as 65%. nih.govresearchgate.net

Enzyme Immobilization: Immobilizing the enzymes on a solid support allows for their easy removal from the reaction mixture and reuse over multiple batches, significantly reducing the cost associated with enzyme production.

These systems provide a robust platform for generating multigram quantities of nucleotide sugars for glycosyltransferase screening, inhibitor studies, and NMR analysis. nih.gov

Metabolic Engineering Strategies for Enhanced Production and Pathway Redirection

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. For dTDP-D-galacturonic acid, this means engineering a microbial host, such as Escherichia coli or the filamentous fungus Aspergillus niger, to accumulate the target molecule or its immediate precursor, D-galacturonic acid.

A primary goal of metabolic engineering is to channel metabolic flux towards the desired product by increasing the availability of necessary precursors and cofactors. frontiersin.org For dTDP-D-galacturonic acid, the key precursors are D-galacturonic acid (derived from pectin (B1162225) hydrolysis) and the dTTP nucleotide pool. nih.govnist.gov

Key optimization strategies include:

Enhancing Precursor Supply: In fungi like Aspergillus niger, which can naturally catabolize D-galacturonic acid from pectin, overexpression of pectinolytic enzymes and D-galacturonic acid transporters can increase the intracellular availability of the starting substrate. nih.govnih.gov

Balancing Cofactor Pools: The biosynthesis involves both reductive and oxidative steps that rely on cofactors like NAD(P)H and NAD(P)⁺. Engineering the central metabolism to ensure a balanced and sufficient supply of these cofactors is crucial. For instance, overexpressing genes involved in the pentose (B10789219) phosphate (B84403) pathway can increase the NADPH pool, which may be required by certain reductases in the pathway. researchgate.net

The core of metabolic engineering lies in the precise manipulation of gene expression. Gene knockout is used to eliminate competing metabolic pathways that consume the precursor or product, while overexpression is used to amplify the activity of key enzymes in the desired pathway.

Fungi are particularly well-suited for this approach. In the natural fungal pathway, D-galacturonic acid is reduced to L-galactonic acid by a D-galacturonate reductase. nih.gov By deleting the gene for the next enzyme in the pathway, L-galactonic acid dehydratase (gaaB), researchers have successfully engineered Aspergillus niger and Trichoderma reesei strains that accumulate and secrete L-galactonic acid with high yields. nih.govaalto.fi A similar strategy can be envisioned for dTDP-D-galacturonic acid, where the native catabolic pathway is blocked, and the enzymes for dTDP-sugar synthesis are overexpressed.

| Host Organism | Genetic Modification | Objective | Outcome | Reference |

| Trichoderma reesei | Deletion of gar1 (D-galacturonate reductase) | Disrupt D-galacturonic acid catabolism | Strain unable to metabolize D-galacturonic acid | d-nb.info |

| Aspergillus niger | Deletion of gaaB (L-galactonic acid dehydratase) | Block L-galactonic acid consumption | Accumulation of L-galactonic acid | nih.govaalto.fi |

| Aspergillus niger | Deletion of gaaA (D-galacturonate reductase) and overexpression of bacterial udh (uronate dehydrogenase) | Redirect D-galacturonic acid to galactarate | Production of galactaric (mucic) acid | nih.gov |

| Lactococcus lactis | Overexpression of rfbACBD genes | Increase dTDP-L-rhamnose precursor pool | Two-fold increase in dTDP-rhamnose levels | wur.nl |

Table 2: Examples of Gene Knockout and Overexpression for Pathway Manipulation in Fungal and Bacterial Hosts.

Modern synthetic biology tools, particularly CRISPR-Cas systems, have revolutionized metabolic engineering by enabling rapid, precise, and multiplexed genome editing. nih.gov This technology allows for the efficient knockout of multiple genes simultaneously, the insertion of entire biosynthetic pathways, and the fine-tuning of gene expression. frontiersin.org

Recent studies have demonstrated the power of CRISPR-Cas9 for engineering the D-galacturonic acid pathway in fungi:

In marine-derived Trichoderma and Coniochaeta species, CRISPR-Cas9 was used to simultaneously delete the endogenous D-galacturonate reductase gene and insert a bacterial uronate dehydrogenase, successfully redirecting the entire metabolic flux from D-galacturonic acid to mucic acid with yields up to 1.1 g/g. researchgate.netd-nb.info

Researchers have also used CRISPR-Cas9 in A. niger to disrupt genes involved in product degradation, thereby increasing the final titer of the desired chemical. researchgate.net

The precision of CRISPR-Cas technology is invaluable for complex metabolic engineering projects that require multiple genetic modifications to optimize precursor flux, block competing pathways, and express heterologous enzymes for the production of non-native compounds like dTDP-D-galacturonic acid. researchgate.netfrontiersin.org

| Host Organism | CRISPR-Cas9 Application | Purpose | Result | Reference |

| Trichoderma sp. LF328 | Deletion of gar2 and insertion of udh expression cassette | Disrupt native pathway and introduce new function | Complete redirection of D-galacturonic acid to mucic acid; yield of 1.0-1.1 g/g | d-nb.info |

| Aspergillus niger | Deletion of genes for galactaric acid catabolism | Eliminate product consumption | Engineered strain produced galactaric acid by inactivating the D-galacturonic acid catabolic pathway | researchgate.net |

| Sclerotinia sclerotiorum | Gene-knockout of four catabolic genes (Ssgar1, Ssgar2, Sslgd1, Sslga1) | Characterize the function of the D-galacturonic acid catabolic pathway | Mutants showed reduced growth on pectin and altered virulence | nih.gov |

Table 3: Application of CRISPR-Cas9 for Genome Editing in the D-Galacturonic Acid Pathway.

Advanced Analytical Techniques for Structural and Quantitative Analysis

The study of deoxythymidine diphosphate-D-galacturonic acid (dTDP-D-galacturonic acid) and its role in metabolic pathways necessitates sophisticated analytical methodologies for its precise detection, quantification, and structural confirmation. Modern analytical chemistry provides a suite of powerful techniques capable of handling the complexity and low abundance of nucleotide sugars in biological matrices.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotide sugars like dTDP-D-galacturonic acid. The separation can be challenging due to the structural similarity among various nucleotide sugars, such as the epimeric pair UDP-glucuronic acid and UDP-galacturonic acid. doi.org HPLC methods often employ anion-exchange or reversed-phase ion-pairing chromatography to achieve separation. doi.org For instance, anion-exchange columns like the CarboPac PA-1 can be used, although they may not always achieve baseline separation of all sugar nucleotide species. doi.org Reversed-phase C18 columns are also frequently used, often with an ion-pairing reagent like tetrabutylammonium (B224687) phosphate in the mobile phase to improve the retention and separation of these highly polar analytes. doi.org

Quantitative analysis of galacturonic acid, a key component of the target molecule, has been effectively achieved using HPLC following enzymatic hydrolysis of pectin-containing samples. nih.govinformahealthcare.com One validated method demonstrated that using pectinase (B1165727) for hydrolysis followed by HPLC determination (PH-HPLC) was more precise than traditional acid-hydrolysis methods, which can cause degradation of the analyte. nih.govinformahealthcare.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) significantly enhances analytical capabilities, providing superior selectivity and sensitivity. acs.org LC-MS and tandem LC-MS (LC-MS/MS) are particularly powerful for analyzing complex biological extracts. doi.org Techniques such as mixed-phase weak anion-exchange/reversed-phase chromatography have been developed for the analysis of nucleotide sugars. nih.gov The presence of the carboxylic acid group in dTDP-D-galacturonic acid influences its retention behavior, typically leading to longer retention times on certain columns compared to neutral sugar nucleotides. nih.gov Porous graphitic carbon (PGC) chromatography is another effective method for separating challenging isobaric nucleotide sugars prior to MS detection. doi.orgacs.org A reliable LC-MS-based method for quantifying total galacturonic acid involves its degradation to 5-formyl-2-furancarboxylic acid (5FFA), which is then quantified by UHPLC-ESI-MS using a stable isotope-labeled internal standard (¹³C₆-galacturonic acid) to ensure precision. nih.gov

| Technique | Column Type | Mobile Phase / Eluent | Detection | Application Notes | Reference |

| HPLC | Anion-Exchange (CarboPac PA-1) | Potassium phosphate buffer gradient | UV (254 nm) | Separation of UDP-sugars; baseline separation not always achieved for all species. | doi.org |

| IP-RP-HPLC | C18 | Acetonitrile gradient against potassium dihydrogen phosphate buffer with tetrabutylammonium phosphate. | UV (254 nm) | Separation of various nucleotide sugars in cancer cell lines. | doi.org |

| PH-HPLC | Not specified | Not specified | HPLC | Quantified galacturonic acid from pectin with high precision after enzymatic hydrolysis. | nih.govinformahealthcare.com |

| LC-MS/MS | Mixed-phase WAX/Reversed-phase | Acetonitrile and ammonium (B1175870) acetate/acetic acid buffer. | ESI-MS/MS | Analysis of nucleotide sugars in human fibroblasts; charge state strongly influences retention. | nih.gov |

| LC-MS | Porous Graphitic Carbon (PGC) | Acetonitrile gradient with formate (B1220265) buffer. | ESI-MS | Offers stable retention times and separation of isobaric UDP-sugars. | doi.orgacs.org |

| UHPLC-ESI-MS | Not specified | Not specified | ESI-MS (SIM) | Quantification of galacturonic acid via its degradation product (5FFA) using a ¹³C-labeled internal standard. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex carbohydrates and their nucleotide-activated forms, including dTDP-D-galacturonic acid. diva-portal.orgresearchgate.net It provides detailed information on an atomic scale, allowing for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts. researchgate.net

One-dimensional (1D) ¹H NMR spectra can reveal the number of sugar residues by identifying the anomeric proton signals, which typically resonate in a distinct region of the spectrum. frontiersin.org For dTDP-D-galacturonic acid, specific signals corresponding to the thymine (B56734) base, the ribose sugar, and the galacturonic acid moiety can be identified.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. nih.gov

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks within each sugar ring, allowing for the assignment of all protons in the spin system starting from the anomeric proton. frontiersin.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling the assignment of the corresponding carbon signals. diva-portal.orgfrontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the linkages between the sugar, the diphosphate (B83284) group, and the thymidine (B127349) nucleoside.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps to determine the stereochemistry and the conformation of the glycosidic linkages, such as confirming the α-linkage of the galacturonic acid moiety. nih.gov

In the context of biosynthetic pathways, NMR is used to characterize the structures of purified enzymatic products and intermediates, confirming the function of enzymes in the pathway leading to compounds like dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. portlandpress.com For lipid A species from Rhizobium etli, 1D and 2D NMR studies validated the presence of an α-linked galacturonic acid moiety attached to the glucosamine (B1671600) backbone. nih.gov

Mass Spectrometry (MS/MS) for Product Characterization and Pathway Intermediates

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for the characterization of nucleotide sugars and the identification of intermediates in their biosynthetic pathways. doi.org Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses, as it allows the fragile molecules to be transferred into the gas phase as intact ions, typically in negative ion mode. doi.orgacs.org

MS/MS experiments involve selecting a specific precursor ion (such as the molecular ion of dTDP-D-galacturonic acid), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For nucleotide sugars, characteristic fragments include the loss of the sugar moiety, the cleavage of the pyrophosphate bond, and fragments corresponding to the nucleoside monophosphate (e.g., dTMP).

This technique has been instrumental in elucidating biosynthetic pathways. For example, ESI-MS has been used to characterize intermediates in the biosynthesis of pyrimidine (B1678525) nucleoside antibiotics, which involves TDP-sugar pathways. nih.gov In the study of dTDP-D-ravidosamine biosynthesis, a combination of capillary electrophoresis (CE) and ESI-MS was used to detect product peaks from enzyme-substrate reactions and characterize the pathway intermediates. researchgate.net Similarly, LC-MS/MS operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode allows for highly selective and quantitative analysis of specific nucleotide sugars in complex mixtures, even when chromatographic separation is incomplete. doi.org This approach has been used to precisely characterize unexpected sugar nucleotides involved in biosynthetic pathways. doi.org

Systems Biology Approaches (e.g., Proteomics, Transcriptomics) for Global Pathway Analysis

Systems biology approaches provide a holistic view of the metabolic networks within an organism, moving beyond the study of individual components to a global analysis of how these components interact. Transcriptomics and proteomics are particularly valuable for understanding the regulation and operation of pathways like that of dTDP-D-galacturonic acid.

Transcriptomics , the study of the complete set of RNA transcripts, is used to identify genes whose expression levels change in response to specific conditions, such as the presence of D-galacturonic acid in the growth medium. nih.govresearchgate.net RNA-Seq analysis has become a primary tool for this purpose. researchgate.net For example, transcriptome analysis of Aspergillus niger grown on galacturonic acid identified a cluster of strongly induced genes involved in its catabolism. nih.gov Such studies have revealed that the D-galacturonic acid catabolic pathway genes are transcriptionally induced during host infection by plant pathogens like Sclerotinia sclerotiorum. nih.gov By identifying genes that are co-regulated with known pathway genes, transcriptomics can help to uncover novel enzymes and regulators involved in the biosynthesis or catabolism of dTDP-D-galacturonic acid. nih.govbiorxiv.org

Proteomics , the large-scale study of proteins, provides a direct snapshot of the enzymes and other proteins present in a cell under specific conditions. wiley.com Quantitative proteomics can identify proteins that are differentially abundant, indicating their potential role in an active metabolic pathway. oup.com For instance, proteomic analysis of Oenococcus oeni under acid stress identified differentially abundant proteins involved in carbohydrate metabolism, including amino and nucleotide sugar metabolism (specifically mentioning dTDP sugar metabolism). uq.edu.au Label-free quantitative proteomics and 2-D DIGE are common methods used to compare protein expression levels across different conditions. oup.comrsc.org By identifying the enzymes present, proteomics can confirm the operation of a proposed biosynthetic pathway and reveal how the cell allocates resources to produce specific metabolites. wiley.comuq.edu.au

Integrated "omics" approaches, which combine transcriptomic, proteomic, and metabolomic data, offer the most comprehensive understanding. mdpi.comfrontiersin.org For example, an integrated analysis of the metabolome and transcriptome of Polygonatum cyrtonema revealed that pathways for "amino sugar and nucleotide sugar metabolism" were highly correlated with polysaccharide biosynthesis. mdpi.com Such analyses can link the expression of specific genes with the abundance of corresponding proteins and the concentration of metabolic intermediates and final products, providing a powerful, systems-level view of pathways involving dTDP-D-galacturonic acid.

| Omics Approach | Organism/System | Key Findings Related to Galacturonic Acid / Nucleotide Sugar Pathways | Reference |

| Transcriptomics | Aspergillus niger | Identified a highly correlating cluster of strongly induced genes involved in D-galacturonic acid catabolism. | nih.gov |

| Transcriptomics | Sclerotinia sclerotiorum | D-galacturonic acid catabolic genes (Ssgar1, Ssgar2, Sslgd1, Sslga1) are transcriptionally induced during host infection. | nih.gov |

| Proteomics | Oenococcus oeni | Identified differentially abundant proteins in the dTDP sugar metabolism pathway in response to acid acclimation. | uq.edu.au |

| Proteomics | Jujube Fruit (Ziziphus jujuba) | Identified differentially expressed proteins in amino and nucleotide sugar metabolism during fruit development. | rsc.org |

| Integrative Analysis | Polygonatum cyrtonema | Integrated transcriptome-metabolome analysis showed "amino sugar and nucleotide sugar metabolism" pathways were enriched and correlated with polysaccharide biosynthesis. | mdpi.com |

Research Implications and Future Directions in Dtdp D Galacturonic Acid Studies

dTDP-D-Galacturonic Acid as a Target for Antimicrobial Drug Discovery

The biosynthetic pathways of nucleotide sugars are essential for the survival of many pathogenic bacteria, as they provide the precursors for cell wall components and other vital glycans. The enzymes involved in the synthesis of dTDP-D-galacturonic acid and related nucleotide sugars represent a promising, yet underexplored, class of targets for the development of novel antimicrobial agents.

In bacteria such as Bacillus cereus, the enzymatic machinery responsible for the production of UDP-glucuronic acid and its subsequent conversion to UDP-galacturonic acid has been identified. nih.gov Notably, some of these enzymes have been shown to utilize TDP-sugars as substrates, albeit with lower efficiency. nih.gov This suggests the potential for crosstalk between UDP- and TDP-sugar metabolic pathways and highlights the enzymes in these pathways as potential targets for antimicrobial intervention. By inhibiting these enzymes, the production of essential uronic acid-containing glycans, which can be crucial for biofilm formation and adaptation to hostile environments, could be disrupted. nih.gov

A parallel can be drawn from the well-studied dTDP-L-rhamnose biosynthetic pathway in Mycobacterium tuberculosis. The enzymes RmlA, RmlB, RmlC, and RmlD, which collectively convert dTTP and glucose-1-phosphate into dTDP-L-rhamnose, are essential for the integrity of the mycobacterial cell wall. nih.gov The L-rhamnosyl residue is a critical component that links the mycolic acid layer to the peptidoglycan, and its absence is detrimental to the bacterium's viability. nih.gov The development of inhibitors against these enzymes is an active area of research for new tuberculosis therapeutics. nih.gov This established precedent underscores the potential of targeting the biosynthesis of other dTDP-sugars, including dTDP-D-galacturonic acid, in other pathogens where this or similar pathways may be essential.

The enzymes that utilize dTDP-D-galacturonic acid as a substrate, such as specific glycosyltransferases, also represent viable targets. These enzymes are responsible for incorporating galacturonic acid into polysaccharides, and their inhibition would directly prevent the formation of these critical structures. The specificity of these enzymes could allow for the design of highly targeted therapies with potentially fewer off-target effects compared to broad-spectrum antibiotics.

Potential for Glycan Engineering and Synthetic Glycochemistry Applications

Glycan engineering and synthetic glycochemistry are rapidly advancing fields that enable the creation of novel carbohydrates and glycoconjugates with tailored properties for therapeutic and industrial applications. dTDP-D-galacturonic acid serves as a potential building block in this context, offering the ability to introduce uronic acid moieties into glycans with high precision.

The chemoenzymatic synthesis of complex oligosaccharides often relies on the availability of activated sugar donors, such as nucleotide sugars, and specific glycosyltransferases. While the use of UDP-galactose is more common, the principles can be extended to other nucleotide sugars. nih.gov The enzymatic synthesis of β1–3-linked galactosides, for example, has been demonstrated using a one-pot, two-enzyme system. nih.gov A similar approach could be envisioned for the synthesis of galacturonic acid-containing oligosaccharides using dTDP-D-galacturonic acid and a suitable galacturonosyltransferase.

The ability to incorporate D-galacturonic acid into glycans can significantly alter their physicochemical properties, such as charge and conformation. This can be leveraged in the design of therapeutic proteins with improved stability, solubility, and pharmacokinetic profiles. mdpi.com For instance, the strategic placement of negatively charged uronic acids could modulate protein-protein interactions or interactions with receptors.

Furthermore, D-galacturonic acid derivatives have been shown to act as both donors and acceptors in glycosylation reactions, enabling the synthesis of disaccharides containing β-D-GalpA units. nih.gov This demonstrates the chemical feasibility of using activated galacturonic acid in the synthesis of complex carbohydrates. The development of efficient enzymatic and chemoenzymatic methods for the synthesis and utilization of dTDP-D-galacturonic acid will be crucial for unlocking its full potential in glycan engineering.

Role in Biorefinery Concepts and Valorization of Pectin-Rich Biomass

Pectin-rich biomass, such as citrus peel and sugar beet pulp, is an abundant and underutilized waste stream from the food and agricultural industries. vtt.finih.govresearchgate.netresearchgate.netosti.gov This biomass is a rich source of D-galacturonic acid, the primary component of pectin (B1162225). ucl.ac.uksjtu.edu.cnnih.gov The microbial conversion of D-galacturonic acid into biofuels and other value-added chemicals is a cornerstone of modern biorefinery concepts. nih.gov

Engineered strains of Saccharomyces cerevisiae have been developed to efficiently ferment D-galacturonic acid. vtt.finih.govresearchgate.netosti.gov This has been achieved by introducing heterologous pathways for D-galacturonic acid catabolism, often from filamentous fungi. nih.govresearchgate.net These pathways typically involve the reduction of D-galacturonic acid to L-galactonate, which is then further metabolized. mdpi.com In some engineered yeast strains, co-fermentation of D-galacturonic acid with other sugars, like glucose or glycerol (B35011), has been demonstrated to improve the efficiency of biofuel production. vtt.finih.govresearchgate.netosti.govconstructor.university

While the direct involvement of dTDP-D-galacturonic acid in these catabolic biorefinery applications is not the primary focus, the broader metabolic engineering efforts to utilize D-galacturonic acid are highly relevant. Understanding the complete metabolic network of D-galacturonic acid in various microorganisms, including potential anabolic pathways that might involve its activation to a nucleotide sugar like dTDP-D-galacturonic acid, could open up new avenues for producing novel biopolymers or other specialty chemicals.

The enzymatic hydrolysis of pectin into D-galacturonic acid is a critical first step in its valorization. ucl.ac.uksjtu.edu.cn The development of robust and efficient pectinolytic enzymes is an active area of research. ucl.ac.uk The integration of enzymatic hydrolysis with microbial fermentation in a consolidated bioprocessing approach is a key goal for making pectin-based biorefineries economically viable.

Q & A

Q. How should researchers interpret conflicting data on the metabolic stability of dTDP-D-galacturonic acid in different bacterial strains?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., growth phase, nutrient availability). Use RNA-seq or proteomics to correlate enzyme expression levels with metabolite stability. Cross-reference findings with databases like KEGG or MetaCyc .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to studies involving genetic manipulation of dTDP-D-galacturonic acid biosynthetic pathways?

Q. How can interdisciplinary teams align methodologies when studying dTDP-D-galacturonic acid’s structural and functional roles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.